REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([F:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>>[Cl:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[C:18]([Cl:20])[C:17]([F:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
rises to 45°-50° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated at 90°-100° C. for a further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
The moist crude product is dissolved hot in 30 ml of methanol
|
Type
|
ADDITION
|
Details
|
150 ml of H2O were added to the solution
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off cold with suction
|
Type
|
WASH
|
Details
|
washed with CH3OH/H2O
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |